molecular formula C12H11BrN2O2 B12306634 2-(4-Bromophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid

2-(4-Bromophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid

Cat. No.: B12306634
M. Wt: 295.13 g/mol
InChI Key: CAXJMGDTVHITTL-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with a bromophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a 1,2-dicarbonyl compound and an amine. For example, glyoxal and methylamine can be used to form 1,4-dimethylimidazole.

    Bromination: The introduction of the bromophenyl group can be achieved through a bromination reaction. This involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

2-(4-Bromophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes or receptors, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-1H-imidazole-4-carboxylic acid: Similar structure but different substitution pattern on the imidazole ring.

    2-(4-Bromophenyl)-1,4-dimethyl-1H-imidazole-5-carboxamide: Similar structure with an amide group instead of a carboxylic acid group.

    2-(4-Bromophenyl)-1H-imidazole-5-carboxylic acid: Lacks the methyl groups on the imidazole ring.

Uniqueness

2-(4-Bromophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid is unique due to the presence of both methyl groups on the imidazole ring, which can influence its chemical reactivity and biological activity. The combination of the bromophenyl group and the carboxylic acid group also provides a versatile scaffold for further functionalization and derivatization .

Properties

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

2-(4-bromophenyl)-3,5-dimethylimidazole-4-carboxylic acid

InChI

InChI=1S/C12H11BrN2O2/c1-7-10(12(16)17)15(2)11(14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3,(H,16,17)

InChI Key

CAXJMGDTVHITTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=N1)C2=CC=C(C=C2)Br)C)C(=O)O

Origin of Product

United States

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